N,N-dibenzyl-4-butoxybenzenesulfonamide
Description
Synthesis Analysis
- The synthesis of related benzenesulfonamide compounds typically involves reactions with aminobenzenesulfonamide or benzenesulfonyl chloride with primary amines. For instance, the synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide was achieved by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
- The molecular structure of benzenesulfonamide derivatives is often confirmed using techniques like FT-IR, NMR, UV-Vis, and X-ray crystallography. For example, a study on a similar compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, used these techniques for structural characterization (Ceylan et al., 2015).
Chemical Reactions and Properties
- Benzenesulfonamides can undergo various chemical reactions, including N-alkylation, forming complexes with other chemicals, and participating in click reactions. An example is the N-alkylation of N-benzyl-4-methylbenzenesulfonamides (Stenfors & Ngassa, 2020).
Physical Properties Analysis
- The physical properties of benzenesulfonamide derivatives, such as crystal structure and hydrogen bonding interactions, can be assessed using X-ray diffraction. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined using single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).
properties
IUPAC Name |
N,N-dibenzyl-4-butoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-2-3-18-28-23-14-16-24(17-15-23)29(26,27)25(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLVZKMVAVPQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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